molecular formula C8H15O7P B8604751 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid

2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid

Cat. No.: B8604751
M. Wt: 254.17 g/mol
InChI Key: QAFXGVGAIBHDPN-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid is an organic compound with the chemical formula C10H19O7P. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetoxy group and a diethoxyphosphoryl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

The synthesis of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be achieved through several methods. One common method involves the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically include:

    Reactants: Diethyl phosphite and ethyl bromoacetate.

    Base: Sodium hydride or potassium carbonate.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Room temperature to 50°C.

    Acetylation: Acetic anhydride in the presence of a catalyst such as pyridine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce acetic acid and diethyl phosphoric acid.

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding phosphonic acids.

    Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be compared with similar compounds such as:

    Diethylphosphonoacetic Acid: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.

    Ethyl 2-Acetoxy-2-(diethoxyphosphoryl)acetate: An ester derivative with similar reactivity but different physical properties.

    Diethylphosphonoethanoic Acid: Another related compound with different substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of acetoxy and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C8H15O7P

Molecular Weight

254.17 g/mol

IUPAC Name

2-acetyloxy-2-diethoxyphosphorylacetic acid

InChI

InChI=1S/C8H15O7P/c1-4-13-16(12,14-5-2)8(7(10)11)15-6(3)9/h8H,4-5H2,1-3H3,(H,10,11)

InChI Key

QAFXGVGAIBHDPN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)O)OC(=O)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glyoxylic acid monohydrate (4.0 g, 43.45 mmol) was suspended in diethyl phosphite (5.59 mL, 1.0 equiv), warmed to 60° C., and held there for 5 h. The reaction was cooled, diluted with dichloromethane (40 mL), and treated with pyridine (3.51 mL, 1.0 equiv) and acetyl chloride (3.09 mL, 1.0 equiv). A significant exotherm was noted. The reaction was stirred at room temperature for 2 h. The reaction was washed with 1M hydrochloric acid (2×20 mL), then saturated sodium bicarbonate. The organics were dried over magnesium sulfate, and concentrated to give <2 g as an oil. The aqueous washes were combined and extracted with dichloromethane (4×). The organics were dried over magnesium sulfate and concentrated to give 5.85 g (53%) as an oil which solidified upon standing. 1H-NMR (CDCl3, 500 MHz) δ 1.36 (t, J=7.0, 6H), 2.21 (s, 3H), 4.28 (m, 4H), 5.54 (d, J=17.7, 1H), 8.90 (bs, 1H). Mass spec.: 255.10 (MH)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.59 mL
Type
reactant
Reaction Step Two
Quantity
3.51 mL
Type
reactant
Reaction Step Three
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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